BenchChemオンラインストアへようこそ!

1,1,1-Trifluoro-3-hydroxypropan-2-one

acetylcholinesterase inhibition transition-state analog trifluoromethyl ketone pharmacophore

1,1,1-Trifluoro-3-hydroxypropan-2-one (CAS 113200-27-4), also known as 1,1,1-trifluoro-3-hydroxyacetone, is a low-molecular-weight (128.05 g/mol) fluorinated α-hydroxy ketone with the molecular formula C₃H₃F₃O₂. It belongs to the trifluoromethyl ketone (TFMK) class, a family of compounds distinguished by the potent electron-withdrawing effect of the trifluoromethyl group, which dramatically enhances the electrophilicity of the adjacent carbonyl carbon and promotes spontaneous, reversible hydration to the gem-diol form under physiological conditions.

Molecular Formula C3H3F3O2
Molecular Weight 128.05 g/mol
CAS No. 113200-27-4
Cat. No. B12968127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-hydroxypropan-2-one
CAS113200-27-4
Molecular FormulaC3H3F3O2
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)O
InChIInChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h7H,1H2
InChIKeyFROJKGLPWQKKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-3-hydroxypropan-2-one (CAS 113200-27-4): Core Chemotype Identity and Procurement-Relevant Characteristics


1,1,1-Trifluoro-3-hydroxypropan-2-one (CAS 113200-27-4), also known as 1,1,1-trifluoro-3-hydroxyacetone, is a low-molecular-weight (128.05 g/mol) fluorinated α-hydroxy ketone with the molecular formula C₃H₃F₃O₂ . It belongs to the trifluoromethyl ketone (TFMK) class, a family of compounds distinguished by the potent electron-withdrawing effect of the trifluoromethyl group, which dramatically enhances the electrophilicity of the adjacent carbonyl carbon and promotes spontaneous, reversible hydration to the gem-diol form under physiological conditions [1]. This hydrate-forming capability is the mechanistic basis for the compound's role as a transition-state analog scaffold in enzyme inhibitor design, and it is the critical structural feature that differentiates this compound from its closest non-hydroxylated analog, 1,1,1-trifluoroacetone (CAS 421-50-1), as well as from the fully hydrated trifluoropyruvic acid monohydrate (CAS 431-72-1) [1].

Why In-Class Trifluoromethyl Ketones Cannot Be Interchanged with 1,1,1-Trifluoro-3-hydroxypropan-2-one for Enzyme Inhibitor Design


Substituting 1,1,1-trifluoro-3-hydroxypropan-2-one with a simple trifluoromethyl ketone such as 1,1,1-trifluoroacetone (CAS 421-50-1) or a non-fluorinated methyl ketone eliminates or substantially degrades the key performance attributes that justify its selection. The hydroxyl group at the 3-position serves as a critical functional handle: it provides a covalent attachment point for carbamate-based inhibitor warheads (as deployed in the clinical-stage MAGL inhibitor PF-06795071), enables intramolecular hydrogen bonding that stabilizes the inhibitory gem-diol conformation in the solid state, and contributes to the physicochemical tuning of log D and aqueous solubility that governs CNS penetration [1]. Furthermore, the foundational TFMK pharmacophore itself delivers a ~10⁴–10⁵-fold improvement in enzyme inhibition potency over the corresponding methyl ketone, an advantage that is entirely lost if the trifluoromethyl group is omitted [2]. These structure-dependent properties mean that generic in-class substitution—whether by de-fluorination, de-hydroxylation, or over-hydration—will alter potency, selectivity, physicochemical profile, or synthetic tractability in ways that directly impact research reproducibility and downstream procurement value.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-hydroxypropan-2-one Against Closest Analogs and Alternatives


Trifluoromethyl Ketone vs. Methyl Ketone: ~16,700-Fold Gain in Acetylcholinesterase Inhibition Potency

The single most quantifiable advantage of the trifluoromethyl ketone (TFMK) pharmacophore—which defines the core chemical identity of 1,1,1-trifluoro-3-hydroxypropan-2-one—is the 10⁴–10⁵-fold enhancement in enzyme inhibitory potency relative to the structurally analogous methyl ketone. In direct head-to-head kinetic measurements against acetylcholinesterase (AChE), the trifluoromethyl ketone congener exhibited a Ki of 12 × 10⁻⁹ M, whereas the corresponding methyl ketone yielded a Ki of 2 × 10⁻⁴ M—representing an approximately 16,700-fold potency advantage for the fluorinated species [1]. This quantitative relationship is independently corroborated by an earlier foundational study showing that 6,6-dimethyl-1,1,1-trifluoro-2-heptanone inhibits AChE with a Ki of 16 × 10⁻⁹ M, which is 10⁴–10⁵ times lower than the Ki of its corresponding non-fluorinated methyl ketone [2]. The mechanistic basis for this potency differential is the electron-withdrawing effect of the trifluoromethyl group, which lowers the pKa of the hemiketal hydroxyl and stabilizes the tetrahedral adduct formed with the active-site serine residue. For procurement specialists and medicinal chemistry teams, this means that a non-fluorinated ketone cannot serve as a functional substitute for any application requiring potent, mechanism-based enzyme inhibition.

acetylcholinesterase inhibition transition-state analog trifluoromethyl ketone pharmacophore enzyme inhibitor design

MAGL Inhibitor Selectivity: >1,000-Fold Discrimination Over FAAH Enabled by the Trifluoromethyl Glycol Leaving Group

The 1,1,1-trifluoro-3-hydroxypropan-2-ol moiety—the reduced alcohol form of the target compound—constitutes the novel trifluoromethyl glycol leaving group in PF-06795071, a potent covalent MAGL inhibitor. The compound achieves an IC₅₀ of 3 nM against MAGL while exhibiting an IC₅₀ of 3.1 μM against fatty acid amide hydrolase (FAAH)—a selectivity window exceeding 1,000-fold [1]. This selectivity is not achievable with earlier MAGL inhibitor series that employed more lipophilic leaving groups; the trifluoromethyl glycol group simultaneously reduced log D to 3.8 (vs. >4.5 for earlier series), improved aqueous solubility, and maintained the free brain-to-plasma concentration ratio (Cb,u/Cp,u) at 1.4, confirming unrestricted CNS penetration [1]. The crystal structure of PF-06795071 bound to human MAGL (PDB entry 6BQ0) confirms the covalent attachment mechanism [1]. For procurement decisions, this means that 1,1,1-trifluoro-3-hydroxypropan-2-one is the requisite precursor for synthesizing this specific class of MAGL inhibitors with demonstrated in vivo target engagement; substituting the leaving group with a non-fluorinated or more lipophilic alcohol would compromise the selectivity, solubility, and CNS exposure profile that define the series.

monoacylglycerol lipase MAGL inhibitor PF-06795071 serine hydrolase selectivity CNS drug discovery

Hydrate pKa–log Ki Correlation: Each Additional Fluorine Atom Systematically Decreases Inhibitor Hydrate pKa and Proportionally Enhances Enzyme Binding Affinity

A fundamental structure-activity relationship established across ketones bearing zero to three fluorine substituents reveals a linear decrease in the logarithm of the enzyme inhibition constant (log Ki) with decreasing pKa of the inhibitor hydrate [1]. This quantitative correlation means that the three fluorine atoms present in 1,1,1-trifluoro-3-hydroxypropan-2-one are not merely structural decorations; each fluorine incrementally stabilizes the tetrahedral hemiketal adduct formed within the enzyme active site by lowering the pKa of the hemiketal hydroxyl group—experimentally determined to be approximately 4.9 in the enzyme complex, roughly 4.2 pKa units lower than that of model non-enzymatic hemiketals [2]. The fully fluorinated (three-fluorine) ketone thus achieves the maximal oxyanion stabilization effect within this series. A mono-fluorinated or difluorinated analog would occupy an intermediate position on the log Ki vs. pKa regression line, yielding quantitatively predictable and inferior inhibition potency. This linear free-energy relationship provides a rational, quantifiable basis for selecting the trifluoromethyl congener over any partially fluorinated alternative when maximal enzyme inhibitory potency is required.

hydrate pKa hemiketal stabilization fluorine effect structure-activity relationship serine hydrolase inhibition

Crystallographically Confirmed Gem-Diol Hydrate: The 3-Hydroxy Substituent Enables Intramolecular Hydrogen Bonding That Stabilizes the Transition-State-Mimic Conformation

X-ray crystallographic analysis of 3-(2-pyridylthio)-1,1,1-trifluoro-2-propanone—a derivative bearing the core trifluorohydroxypropanone scaffold—unequivocally demonstrates that the compound exists in the solid state as a tetrahedral gem-diol (hydrated ketone) stabilized by an intramolecular hydrogen bond [1]. This crystallographic evidence is mechanistically significant because the hydrated, tetrahedral geometry directly mimics the transition state of ester hydrolysis, providing the structural basis for the compound's inhibitory activity. Critically, a less potent comparator—3-(4-pyridylthio)-1,1,1-trifluoro-2-propanone—was also shown by X-ray crystallography to exist in the hydrated form but lacked the intramolecular hydrogen bond observed in the more potent 2-pyridylthio isomer [1]. The functional consequence of this structural difference is reflected in the I₅₀ values: the 2-pyridylthio derivative (with the intramolecular H-bond) achieved an I₅₀ of 98 nM against juvenile hormone esterase (JHE), while the 4-pyridylthio isomer (lacking the H-bond) was substantially less potent [1]. This demonstrates that the 3-hydroxy (or 3-thio) substitution pattern on the trifluoropropanone scaffold is not merely a synthetic convenience but directly enables a stabilizing intramolecular interaction that enhances inhibitory potency by locking the molecule in its bioactive gem-diol conformation.

X-ray crystallography gem-diol hydrate transition-state mimic intramolecular hydrogen bond esterase inhibitor

Carbonic Anhydrase IX Isoform Selectivity: The Trifluorodihydroxypropanone (TDP) Pharmacophore Delivers Submicromolar Ki Against hCA IX Without Sulfonamide Zinc-Binding Liability

The trifluorodihydroxypropanone (TDP) pharmacophore—which is the fully hydrated, gem-diol form of the target compound's core structure—has been validated as an original, non-sulfonamide zinc-binding function (ZBF) for carbonic anhydrase (CA) inhibition [1][2]. In a structurally optimized series, the most potent TDP derivatives selectively inhibited human carbonic anhydrase IX (hCA IX)—a tumor-associated isoform expressed in hypoxic malignancies—with Ki values in the submicromolar to high nanomolar range, while showing reduced activity against the ubiquitous cytosolic isoforms hCA I and hCA II [1]. This selectivity profile represents a critical differentiation from classical sulfonamide-based CA inhibitors (e.g., acetazolamide), which typically exhibit pan-CA inhibition and consequent off-target effects including diuresis, metabolic acidosis, and neurological disturbances [1]. X-ray crystallography confirmed that TDP derivatives bind within the CA active site in a manner mechanistically analogous to classical CAIs, with the gem-diol oxygen atoms coordinating the catalytic zinc ion [1]. Importantly, a virtual screening campaign independently identified a compound bearing the trifluoro-dihydroxy-propanone moiety as a selective, low-micromolar inhibitor of CA II versus CA I, confirming the generalizability of this pharmacophore across multiple CA isoforms [2]. For procurement, this means that the trifluorohydroxypropanone scaffold enables access to a non-sulfonamide chemical space for CA inhibition—a capability not available from conventional sulfonamide building blocks.

carbonic anhydrase IX isoform-selective inhibitor non-sulfonamide zinc-binding group anticancer agent tumor hypoxia

Evidence-Backed Application Scenarios for 1,1,1-Trifluoro-3-hydroxypropan-2-one in Competitive Research and Industrial Procurement


Synthesis of Isoform-Selective MAGL Inhibitors with CNS Drug-Like Properties (PF-06795071 Series)

Procurement of 1,1,1-trifluoro-3-hydroxypropan-2-one is essential for research groups synthesizing trifluoromethyl glycol carbamate-based MAGL inhibitors. The compound serves as the direct precursor to the (R)-1,1,1-trifluoro-3-hydroxypropan-2-ol leaving group that defines the PF-06795071 chemotype. This series achieves MAGL IC₅₀ = 3 nM with >1,000-fold selectivity over FAAH (IC₅₀ = 3.1 μM), a selectivity window that is structurally conferred by the trifluoromethyl glycol motif and is not replicable with alternative alcohols [1]. The favorable CNS penetration (Cb,u/Cp,u = 1.4) and reduced lipophilicity (log D = 3.8) relative to earlier inhibitor series make this scaffold the current benchmark for in vivo MAGL pharmacology studies [1]. Any deviation from the specified leaving-group alcohol will alter the selectivity, solubility, and brain exposure parameters documented in the primary literature.

Non-Sulfonamide, Isoform-Selective Carbonic Anhydrase IX/II Inhibitor Development for Oncology

The trifluorodihydroxypropanone (TDP) pharmacophore—the hydrated form of the target compound—provides a validated, crystallographically confirmed non-sulfonamide zinc-binding function for carbonic anhydrase inhibition. Research groups pursuing hCA IX-selective inhibitors for hypoxic tumor targeting should prioritize this scaffold over classical sulfonamide building blocks because the TDP chemotype achieves submicromolar to high nanomolar Ki values against hCA IX with measurable selectivity over cytosolic CA I/II isoforms [2]. This isoform discrimination is structurally impossible with pan-CA sulfonamide inhibitors and is critical for minimizing the diuretic and metabolic side effects that have historically limited the clinical translation of CA inhibitors in oncology [2].

Mechanistic Studies of Transition-State Analog Inhibition in Serine Hydrolases

For enzymology laboratories investigating the fundamental mechanism of transition-state analog inhibition, 1,1,1-trifluoro-3-hydroxypropan-2-one and its derivatives provide a structurally validated scaffold for which the enzyme-bound hemiketal pKa (~4.9) has been experimentally measured and the linear free-energy relationship between fluorine count and log Ki has been rigorously established [3]. The X-ray crystallographic confirmation of the gem-diol hydrate with an intramolecular hydrogen bond in the solid state [4] provides a rare, complete structural picture of the enzyme-inhibitor tetrahedral adduct, making this scaffold uniquely suitable for combined kinetic, spectroscopic, and crystallographic mechanistic investigations. Non-fluorinated or partially fluorinated ketones cannot provide the same depth of mechanistic insight because they lack both the potency and the defined pKa-log Ki correlation.

Insect Juvenile Hormone Esterase (JHE) Inhibitor Development for Agrochemical Research

The 3-substituted-1,1,1-trifluoro-2-propanone scaffold has demonstrated potent and selective inhibition of insect juvenile hormone esterase, with the most active congener achieving an I₅₀ of 98 nM against JHE from Trichoplusia ni [4]. This potency level, combined with differential selectivity across JHE, AChE, lipase, and α-chymotrypsin, makes the trifluorohydroxypropanone core a rationally selectable starting point for agrochemical discovery programs targeting insect growth regulation through endocrine disruption. The X-ray crystal structure confirming the transition-state-mimic gem-diol geometry [4] provides a structure-based design template that is not available for non-trifluoromethyl ketone-based JHE inhibitor scaffolds.

Quote Request

Request a Quote for 1,1,1-Trifluoro-3-hydroxypropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.